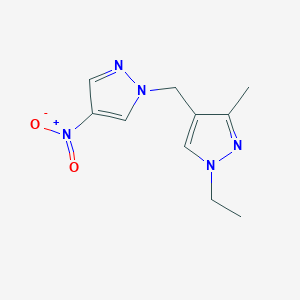
1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring. Subsequent steps may include nitration to introduce the nitro group and further functionalization to add the ethyl and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, such as 1-ethyl-3-methyl-4-((4-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.
Industry: The compound's unique properties make it useful in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The nitro group, in particular, can play a crucial role in the compound's reactivity and binding affinity.
相似化合物的比较
1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 1-ethyl-3-methyl-4-nitro-1H-pyrazole and 1-ethyl-3-methyl-4-((4-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole. its unique combination of substituents and functional groups sets it apart in terms of chemical reactivity and potential applications. The presence of the nitro group, in particular, enhances its reactivity compared to other pyrazole derivatives.
属性
IUPAC Name |
1-ethyl-3-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-3-13-5-9(8(2)12-13)6-14-7-10(4-11-14)15(16)17/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDRFEUKJQXHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














